molecular formula C22H20ClN5O2 B11212003 butyl 4-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate

butyl 4-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate

Cat. No.: B11212003
M. Wt: 421.9 g/mol
InChI Key: XDIJWWRHCUFYTP-UHFFFAOYSA-N
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Description

Butyl 4-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, and a butyl ester group attached to a benzoate moiety.

Preparation Methods

The synthesis of butyl 4-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate can form the pyrazole ring, which is then fused with a pyrimidine ring through further cyclization reactions . The final step involves the esterification of the benzoate moiety with butanol under acidic conditions to form the butyl ester .

Chemical Reactions Analysis

Butyl 4-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate can undergo various chemical reactions, including:

Comparison with Similar Compounds

Butyl 4-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate is unique due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C22H20ClN5O2

Molecular Weight

421.9 g/mol

IUPAC Name

butyl 4-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]benzoate

InChI

InChI=1S/C22H20ClN5O2/c1-2-3-12-30-22(29)15-4-8-17(9-5-15)27-20-19-13-26-28(21(19)25-14-24-20)18-10-6-16(23)7-11-18/h4-11,13-14H,2-3,12H2,1H3,(H,24,25,27)

InChI Key

XDIJWWRHCUFYTP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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